Fosfestrol is a synthetic estrogen primarily used in the treatment of castration-resistant prostate cancer (CRPC), a stage of prostate cancer that progresses despite reducing testosterone levels. While its exact mechanism of action is not fully understood, it is believed to work by:
Several studies have shown promising results for the use of Fosfestrol in CRPC. For example, a study published in the journal "eCancer" found that patients treated with Fosfestrol experienced an improvement in pain score and a median progression-free survival (PFS) of 7 months []. However, it's important to note that this study was retrospective and involved a relatively small sample size. Larger, randomized controlled trials are needed to confirm the efficacy and safety of Fosfestrol in treating CRPC.
Developing accurate and reliable methods for measuring Fosfestrol concentrations is crucial for research purposes. Researchers have employed various analytical techniques to:
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen primarily used in the treatment of metastatic prostate cancer. It is administered either through intravenous infusion or orally, depending on the clinical scenario. Fosfestrol acts as a prodrug, converting into diethylstilbestrol in the body, which is an agonist of the estrogen receptor. This compound was patented in 1941 and introduced for medical use in 1955. While it has been widely used historically, its availability has diminished over time, with current use limited to select countries .
As mentioned earlier, Fosfestrol acts as a prodrug for DES. DES binds to estrogen receptors in various tissues, leading to a decrease in testosterone production via a cascade of hormonal changes []. This decrease in testosterone levels plays a key role in slowing the growth of prostate cancer cells.
Fosfestrol can cause side effects similar to those observed with other estrogen medications []. These can include nausea, vomiting, fluid retention, breast enlargement and tenderness, and increased risk of blood clots []. High-dose intravenous Fosfestrol has been associated with an increased risk of heart problems compared to the lower-dose oral form []. Due to its estrogenic activity, Fosfestrol is contraindicated in pregnant or breastfeeding women and individuals with a history of estrogen-sensitive cancers [].
Fosfestrol is characterized by its chemical structure, with the formula and a molar mass of approximately 428.314 g/mol. The compound is synthesized by reacting diethylstilbestrol with phosphoric acid, resulting in the formation of its diphosphate ester . In biological systems, fosfestrol undergoes enzymatic conversion to diethylstilbestrol, which then interacts with estrogen receptors to exert its pharmacological effects.
Fosfestrol can be synthesized through several methods:
Fosfestrol is primarily utilized in oncology for:
Research indicates that fosfestrol interacts with various biological systems through its conversion to diethylstilbestrol. Its estrogenic activity can influence metabolic pathways and potentially alter blood chemistry parameters such as calcium and phosphorus levels. This interaction can lead to complications like bone pain and kidney damage if not monitored properly . Additionally, studies have shown that fosfestrol may affect cardiovascular health due to its impact on coagulation pathways.
Fosfestrol shares similarities with several other synthetic estrogens and compounds used in hormone therapy. Below are some notable compounds:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Diethylstilbestrol | Nonsteroidal estrogen | Treatment of various cancers | Known teratogen; previously widely used |
Estramustine phosphate | Estrogen/antitumor agent | Prostate cancer treatment | Combines estrogenic effects with chemotherapy |
Ethinyl estradiol | Synthetic estrogen | Contraceptive and hormone replacement | Commonly used in birth control pills |
Tamoxifen | Selective estrogen receptor modulator | Breast cancer treatment | Acts as an antagonist in breast tissue |
Fosfestrol's uniqueness lies in its specific application for prostate cancer and its pharmacological profile as a prodrug of diethylstilbestrol. Unlike some other estrogens that may serve broader purposes (like contraception), fosfestrol's primary focus remains within oncology .
Fosfestrol possesses the molecular formula C18H22O8P2 with a molecular weight of 428.31 grams per mole and a monoisotopic mass of 428.0790 grams per mole [1] [2] [6]. The compound is registered under the Chemical Abstracts Service number 522-40-7 and is systematically named as {4-[(3E)-4-[4-(phosphonooxy)phenyl]hex-3-en-3-yl]phenoxy}phosphonic acid according to International Union of Pure and Applied Chemistry nomenclature [6] [13].
The structural framework of fosfestrol is characterized by a central stilbene backbone with two ethyl substituents and two phosphate ester groups [2] [6]. The core structure consists of two phenyl rings connected by an ethylene bridge, with each ethyl group positioned at the 3 and 4 carbons of the central double bond [3] [6]. Each phenyl ring contains a phosphate ester moiety attached through an oxygen atom at the para position, forming dihydrogen phosphate groups [1] [2].
The canonical Simplified Molecular Input Line Entry System representation is O=P(O)(O)OC1=CC=C(C=C1)C(=C(C2=CC=C(OP(=O)(O)O)C=C2)CC)CC, while the International Chemical Identifier string is InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ [3] [6].
Structural Parameter | Value |
---|---|
Molecular Formula | C18H22O8P2 |
Molecular Weight | 428.31 g/mol |
Monoisotopic Mass | 428.0790 g/mol |
CAS Registry Number | 522-40-7 |
Number of Aromatic Rings | 2 |
Number of Phosphate Groups | 2 |
Central Double Bond | Present |
Fosfestrol exhibits E-stereochemical configuration around its central double bond, which is formally designated as the trans-isomer of the stilbene derivative [6] [15]. The compound is specifically identified as (E)-4,4'-[(1,2-diethyl-1,2-ethenediyl)]bis-phenol bis(dihydrogen phosphate), indicating the trans arrangement of the phenyl substituents across the central ethylene bridge [6] [15].
The stereochemical assignment is based on the relative positioning of the two phenyl rings, which are located on opposite sides of the central double bond [2] [6]. This E-configuration is thermodynamically favored and represents the predominant isomeric form found in commercial preparations [15]. The absence of chiral centers in the molecular structure eliminates the possibility of optical isomerism [4].
The double bond stereo designation confirms that fosfestrol maintains the same geometric configuration as its parent compound diethylstilbestrol, with the addition of phosphate ester functionalities that do not affect the central stereochemistry [1] [6]. This E-configuration is crucial for the molecular recognition properties and biological activity profile of the compound [15].
Stereochemical Feature | Description |
---|---|
Central Double Bond Configuration | E (trans) |
Geometric Isomerism | E-isomer predominant |
Optical Activity | None (no chiral centers) |
Stereochemical Stability | Thermodynamically stable |
Fosfestrol demonstrates limited aqueous solubility, with water solubility reported as less than 1 milligram per milliliter [4]. More precise measurements indicate a predicted water solubility of 0.0205 milligrams per milliliter according to computational models [14]. The compound exhibits greater solubility in organic solvents, particularly in ethanol and formamide [12].
The partition coefficient (logP) values provide insight into the lipophilicity characteristics of fosfestrol, with reported values of 2.86 and 3.89 depending on the computational method employed [14]. These values indicate moderate lipophilicity, which is consistent with the presence of both hydrophobic aromatic regions and hydrophilic phosphate groups within the molecular structure [14].
Thermal stability analysis reveals that fosfestrol has a melting point ranging from 204 to 206 degrees Celsius, with decomposition occurring at these temperatures [6] [15]. The compound requires storage at temperatures not exceeding 21 degrees Celsius and must be preserved in tight containers to maintain stability [15]. The crystalline form appears as an off-white powder with good stability under appropriate storage conditions [2] [4].
Chemical stability studies indicate that fosfestrol is susceptible to hydrolysis under alkaline conditions, which can lead to the liberation of the parent diethylstilbestrol compound [15]. The phosphate ester bonds represent the primary sites of chemical reactivity and potential degradation [2].
Solubility Parameter | Value |
---|---|
Water Solubility | <1 mg/mL |
Predicted Water Solubility | 0.0205 mg/mL |
LogP (ALOGPS) | 2.86 |
LogP (Chemaxon) | 3.89 |
Melting Point | 204-206°C (decomp.) |
Storage Temperature | ≤21°C |
Physical Appearance | Off-white crystalline powder |
Ultraviolet spectroscopic analysis of fosfestrol reveals a characteristic absorption maximum at 243 nanometers when dissolved in a methanol and water mixture in a 1:1 ratio [12]. This absorption wavelength represents the π-π* electronic transition of the conjugated stilbene chromophore [12]. The ultraviolet method demonstrates excellent linearity over a concentration range of 5 to 40 micrograms per milliliter with a correlation coefficient of 0.999 [12].
Quantitative analysis parameters include a limit of detection of 0.07352 micrograms per milliliter and a limit of quantification of 0.2228 micrograms per milliliter [12]. The molar absorptivity coefficient is calculated as 1.0596 × 10⁴ liters per mole per centimeter, indicating strong ultraviolet absorption characteristics [12]. Alternative analytical methods report absorption maxima at approximately 241 nanometers under different solvent conditions [15].
Nuclear magnetic resonance spectroscopic characterization of fosfestrol provides detailed structural information about the molecular framework [8]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the aromatic protons appearing as a singlet at 7.15 parts per million for the eight aromatic hydrogens [8]. The ethyl substituents display typical splitting patterns with methyl groups appearing as a triplet at 0.74 parts per million and methylene groups as a quartet at 2.19 parts per million, with coupling constants of 7.5 hertz [8].
Carbon-13 nuclear magnetic resonance spectroscopy identifies signals corresponding to the conjugated π-system carbons at chemical shifts of 120.6, 130.0, 137.2, 139.2, and 153.0 parts per million [8]. The aliphatic carbons of the ethyl groups are observed at 13.98 parts per million for the methyl carbons [8].
Phosphorus-31 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical tool for fosfestrol characterization, given the presence of two phosphate ester groups [10]. The phosphorus nuclei in organophosphate esters typically exhibit characteristic chemical shifts that are sensitive to the local chemical environment and molecular interactions [25].
Mass spectrometric analysis provides molecular ion identification and fragmentation patterns characteristic of fosfestrol [3]. The predicted collision cross section values for various adduct ions have been determined, with the protonated molecular ion [M+H]+ appearing at mass-to-charge ratio 429.08626 with a predicted collision cross section of 199.4 square angstroms [3].
Additional adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 451.06820, the deprotonated molecular ion [M-H]- at 427.07170, and the ammonium adduct [M+NH4]+ at 446.11280 [3]. The molecular ion peak [M]+ appears at 428.07843 mass-to-charge ratio, corresponding to the exact molecular weight of the compound [3].
Spectroscopic Method | Key Parameters | Values |
---|---|---|
UV Spectroscopy | λmax (nm) | 243 |
Solvent System | Methanol:Water (1:1) | |
Correlation Coefficient | 0.999 | |
LOD (μg/mL) | 0.07352 | |
LOQ (μg/mL) | 0.2228 | |
¹H NMR | Aromatic Protons (ppm) | 7.15 (s, 8H) |
Methyl Groups (ppm) | 0.74 (t, 6H) | |
Methylene Groups (ppm) | 2.19 (q, 4H) | |
¹³C NMR | Aromatic Carbons (ppm) | 120.6, 130.0, 137.2, 139.2, 153.0 |
Methyl Carbons (ppm) | 13.98 | |
Mass Spectrometry | [M+H]+ (m/z) | 429.08626 |
[M+Na]+ (m/z) | 451.06820 | |
[M-H]- (m/z) | 427.07170 |
Fosfestrol synthesis employs multiple established pathways, with the primary method involving direct esterification of diethylstilbestrol with phosphoric acid . The fundamental reaction mechanism proceeds through nucleophilic attack of the phenolic hydroxyl groups of diethylstilbestrol on phosphoric acid, forming successive phosphate ester bonds.
The most widely utilized synthetic route involves dissolving diethylstilbestrol in pyridine, followed by dropwise addition to a cooled solution of phosphorus oxychloride in pyridine [3]. This reaction typically occurs at ice-bath temperatures initially, then proceeds at room temperature for one hour. The mechanism involves formation of a chlorophosphate intermediate, which subsequently undergoes hydrolysis to yield the desired diphosphate product.
Alternative synthesis methodologies include controlled pH esterification, where diethylstilbestrol reacts with phosphoric acid under carefully maintained pH conditions of 7.0-8.5 . This approach minimizes side reactions and improves product selectivity. The reaction proceeds through initial formation of diethylstilbestrol monophosphate, which serves as an intermediate before conversion to the final diphosphate product .
Advanced synthetic approaches utilize solvent-mediated esterification in methanol-water systems [5]. These conditions provide optimal solubility for both reactants while maintaining reaction efficiency. The mechanism involves protonation of the phosphoric acid, enhancing its electrophilic character for nucleophilic attack by the phenolic oxygen atoms.
The synthesis of fosfestrol involves several critical intermediate compounds that influence both reaction efficiency and final product quality. The primary intermediate is diethylstilbestrol monophosphate, formed during the initial esterification step . This intermediate exhibits different solubility characteristics compared to the starting material, with increased water solubility due to the phosphate group introduction.
Chlorophosphate intermediates represent another crucial class of compounds when phosphorus oxychloride is employed as the phosphorylating agent [3]. These intermediates are highly reactive and require careful handling to prevent unwanted side reactions. The chlorophosphate formation occurs rapidly under basic conditions, typically in pyridine medium.
Mixed phosphate esters constitute intermediates that can form during industrial production processes [6]. These compounds include various combinations of mono- and diphosphate derivatives, requiring careful separation during purification stages. The formation of these intermediates depends on reaction stoichiometry and reaction conditions.
Primary phosphoric acid esters represent the initial products formed during the reaction of α,α'-diethyl-4,4'-dihydroxystilbene with phosphorus oxychloride [3]. These compounds undergo subsequent reactions to form the final diphosphate structure. The stability of these intermediates influences overall reaction yield and product purity.
Temperature optimization plays a critical role in fosfestrol synthesis efficiency and product quality. The optimal temperature range for esterification reactions is 60-80°C, providing sufficient activation energy while preventing thermal degradation of sensitive components [3] . Lower temperatures result in incomplete reactions and reduced yields, while excessive temperatures can lead to side product formation and decomposition.
Catalyst selection significantly impacts reaction kinetics and selectivity. Pyridine serves as both solvent and catalyst in many synthetic procedures, providing basic conditions that facilitate esterification [3]. The basic environment helps neutralize hydrogen chloride formed during phosphorus oxychloride reactions, preventing acid-catalyzed decomposition of products.
pH control represents a crucial optimization parameter, with optimal ranges between 7.0-8.5 for most synthesis procedures . Acidic conditions can promote hydrolysis of formed phosphate esters, while overly basic conditions may cause side reactions. Automated pH monitoring and adjustment systems are employed in industrial settings to maintain optimal conditions throughout the reaction.
Solvent optimization involves careful selection of reaction media to maximize solubility and reaction efficiency. Methanol-water mixtures in 1:1 ratios provide excellent solubility for both reactants and products while maintaining appropriate reaction kinetics [5]. The polar protic nature of these solvents facilitates esterification reactions through hydrogen bonding stabilization of intermediates.
Reaction time optimization typically requires 4-6 hours for complete conversion, as monitored by high-performance liquid chromatography analysis [5]. Shorter reaction times result in incomplete conversion, while extended reaction periods can lead to product degradation and reduced yields.
Industrial production of fosfestrol faces significant technical challenges related to process scale-up and quality control. Temperature control becomes increasingly difficult in large-scale reactors due to heat transfer limitations and thermal gradients [7]. Advanced reactor designs incorporating computational fluid dynamics modeling help optimize heat distribution and maintain uniform reaction conditions.
pH management in industrial settings requires sophisticated monitoring and control systems to prevent product degradation [8]. Automated pH adjustment systems employ real-time feedback control to maintain optimal conditions throughout large-batch productions. Deviation from optimal pH ranges can result in significant yield losses and quality issues.
Purification challenges intensify at industrial scales, particularly regarding removal of unreacted phosphoric acid and separation of phosphate ester isomers [6]. Multi-stage purification processes utilizing crystallization and chromatographic techniques are necessary to achieve pharmaceutical-grade purity levels exceeding 98%.
Quality control considerations include ensuring consistent diphosphate formation across large production batches [9]. Real-time analytical monitoring using spectroscopic techniques helps identify deviations early in the production process. Batch-to-batch variation can result from inadequate mixing, temperature fluctuations, or raw material quality differences.
Environmental compliance represents a major challenge due to phosphoric acid waste streams and organic solvent emissions [10]. Waste treatment and recovery systems are essential for regulatory compliance and cost-effective operations. Modern facilities incorporate closed-loop systems to minimize environmental impact and recover valuable materials.
Safety considerations are paramount when handling phosphorus compounds and organic solvents at industrial scales [7]. Enhanced safety protocols include specialized ventilation systems, personal protective equipment requirements, and emergency response procedures. Worker training programs focus on safe handling practices and hazard recognition.
Cost optimization involves balancing raw material costs, energy consumption, and production efficiency [11]. Process automation and optimization algorithms help minimize production costs while maintaining quality standards. Economic viability depends on achieving consistent high yields and minimizing waste generation.
The global supply chain challenges affect raw material availability and pricing, particularly for specialized phosphorus compounds [10]. Diversified supplier networks and strategic inventory management help mitigate supply disruptions and price volatility.
Manufacturing scalability issues arise from the complex chemistry involved in phosphate ester formation. Pilot-scale studies are essential for validating process parameters before full-scale implementation. Scale-up factors must account for mixing efficiency, heat transfer rates, and mass transfer limitations in larger vessels.